molecular formula C32H22Cl2CrN8NaO4 B13776619 Chromate(1-), bis(4-((4-chloro-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium CAS No. 67924-22-5

Chromate(1-), bis(4-((4-chloro-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium

Cat. No.: B13776619
CAS No.: 67924-22-5
M. Wt: 728.5 g/mol
InChI Key: GYBLIDOTJCAAQA-UHFFFAOYSA-J
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Description

Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) is a complex organic compound with the molecular formula C32H22Cl2CrN8O4Na and a molecular weight of 728.50 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-chloro-2-aminophenol to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one to form the azo compound.

    Complexation: The azo compound is then complexed with sodium chromate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pH levels, and the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of chromium.

    Reduction: It can be reduced under specific conditions to form lower oxidation states of chromium.

    Substitution: The azo group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromium oxides, while substitution reactions can produce various substituted azo compounds.

Scientific Research Applications

Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) has several scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for the detection of various metal ions.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its complexation properties.

    Industry: Widely used in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) involves its ability to form stable complexes with various metal ions. This complexation alters the electronic properties of the metal ions, making them more reactive in certain chemical reactions. The azo group also plays a crucial role in the compound’s reactivity, allowing it to participate in various substitution and redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)
  • Sodium bis[3-[4-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonamidato(2-)]chromate(1-)
  • Sodium bis[4-[(5-chloro-2-hydroxyphenyl)azo]naphth[2,1-d]-1,3-oxathiazol-5-ol 3,3-dioxidato(2-)]chromate(2-)

Uniqueness

What sets Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) apart from similar compounds is its unique combination of the azo group and the chromate complex. This combination imparts distinct electronic and chemical properties, making it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

67924-22-5

Molecular Formula

C32H22Cl2CrN8NaO4

Molecular Weight

728.5 g/mol

IUPAC Name

sodium;4-[(4-chloro-2-oxidophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium(3+)

InChI

InChI=1S/2C16H13ClN4O2.Cr.Na/c2*1-10-15(19-18-13-8-7-11(17)9-14(13)22)16(23)21(20-10)12-5-3-2-4-6-12;;/h2*2-9,22-23H,1H3;;/q;;+3;+1/p-4

InChI Key

GYBLIDOTJCAAQA-UHFFFAOYSA-J

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=C(C=C2)Cl)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C=C2)Cl)[O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3]

Origin of Product

United States

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